molecular formula C13H26N2O2 B1278537 1-BOC-4-BUTYLPIPERAZINE CAS No. 412293-87-9

1-BOC-4-BUTYLPIPERAZINE

Cat. No.: B1278537
CAS No.: 412293-87-9
M. Wt: 242.36 g/mol
InChI Key: NCCMVMZWKJDRAE-UHFFFAOYSA-N
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Description

1-Boc-4-butylpiperazine is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a butyl substituent at the 4-position of the piperazine ring. The Boc group is widely used in organic synthesis to protect amines, enabling selective reactivity in multi-step processes . Piperazine derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile nitrogen-containing heterocyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-BOC-4-BUTYLPIPERAZINE can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromobutane with tert-butyl 1-piperazinecarboxylate. The reaction is typically carried out in the presence of a base such as N-benzyl-trimethylammonium hydroxide at room temperature without the use of a solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-BOC-4-BUTYLPIPERAZINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-BOC-4-BUTYLPIPERAZINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperazine-containing drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-Boc-4-butylpiperazine analogs based on molecular structure, physicochemical properties, and applications.

Molecular and Structural Characteristics

Data Table: Key Structural and Chemical Properties

Compound Name Molecular Formula Molecular Weight Substituent at 4-Position CAS Number Key Functional Groups
1-Boc-4-methylpiperazine C₁₀H₂₀N₂O₂ 200.28 Methyl 53788-49-1 Boc-protected amine, methyl
1-Boc-4-(4-aminobutyl)piperazine C₁₃H₂₇N₃O₂ 257.37 4-aminobutyl 745048-07-1 Boc-protected amine, primary amine
1-Boc-4-(2-formylphenyl)piperazine C₁₈H₂₄N₂O₃ 316.40 2-formylphenyl N/A Boc-protected amine, aldehyde
1-(4-Tert-butylbenzyl)piperazine C₁₅H₂₄N₂ 232.36 4-tert-butylbenzyl 956-61-6 Free amine, bulky aromatic

1-Boc-4-methylpiperazine (CAS 53788-49-1)

  • Structure : Methyl substituent introduces minimal steric hindrance.
  • Applications : Used as a pharmaceutical intermediate for drug candidates requiring piperazine backbones. The Boc group allows selective deprotection for further functionalization .
  • Reactivity : The methyl group enhances hydrophobicity slightly but maintains high solubility in polar aprotic solvents.

1-Boc-4-(4-aminobutyl)piperazine (CAS 745048-07-1)

  • Structure: A 4-aminobutyl chain adds a primary amine, enabling conjugation (e.g., amide bond formation).
  • Applications : Serves as an active pharmaceutical ingredient (API) intermediate, particularly in peptidomimetics or linker molecules .
  • Reactivity : The Boc group stabilizes the piperazine nitrogen, while the terminal amine facilitates cross-coupling reactions.

1-Boc-4-(2-formylphenyl)piperazine

  • Structure : Aromatic formyl group provides a reactive site for nucleophilic addition (e.g., Schiff base formation).
  • Applications : Acts as a precursor in synthesizing heterocyclic compounds or metal-organic frameworks (MOFs) .
  • Reactivity : The aldehyde group’s electrophilicity supports condensation reactions, though steric effects from the phenyl ring may slow kinetics.

1-(4-Tert-butylbenzyl)piperazine (CAS 956-61-6)

  • Structure : Bulky tert-butylbenzyl group increases hydrophobicity and steric shielding.
  • Applications : Building block for ligands in catalysis or bioactive molecules targeting central nervous system receptors .
  • Reactivity : The free secondary amine allows direct participation in acid-base reactions without deprotection.

Biological Activity

1-BOC-4-butyipiperazine, a derivative of piperazine, has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily recognized for its potential applications in treating various neurological disorders and its antibacterial properties. This article delves into the synthesis, biological evaluation, and case studies related to 1-BOC-4-butyipiperazine.

Neuropharmacological Effects

1-BOC-4-butyipiperazine has demonstrated significant neuropharmacological activity. It acts as an agonist at various serotonin and dopamine receptors, which are crucial in the modulation of mood and behavior. In vitro studies have shown that compounds related to piperazine derivatives can exhibit dual agonism for D2 and 5-HT1A receptors, which are implicated in the treatment of psychotic disorders and depression .

Table 1: Receptor Activity of Piperazine Derivatives

CompoundReceptor TypeEC50 (nmol/L)Emax (%)
7aD20.827.1
7bD31981.0
7c5-HT1A0.8102.6

This table summarizes the functional activity assays conducted on various piperazine derivatives, indicating their potency and efficacy at target receptors.

Antibacterial Properties

In addition to its neuropharmacological applications, recent studies have highlighted the antibacterial properties of 1-BOC-4-butyipiperazine derivatives against multidrug-resistant bacteria. Research indicates that these compounds can inhibit the AcrAB-TolC efflux pump in Escherichia coli, enhancing the effectiveness of conventional antibiotics .

Table 2: Antibacterial Activity Against Gram-positive Bacteria

CompoundMIC (μg/mL)Activity Type
Compound 440.78 - 3.125Anti-MRSA and Anti-VRE
Compound X>250No intrinsic antibacterial activity

The above table illustrates the Minimum Inhibitory Concentration (MIC) values for selected compounds, demonstrating their potential as antibiotic potentiators.

Case Study 1: Neuropharmacological Evaluation

A study conducted by Du et al. investigated a series of piperazine derivatives including 1-BOC-4-butyipiperazine for their neuropharmacological effects. The findings indicated that certain derivatives exhibited improved agonistic activity on D2 and 5-HT1A receptors compared to existing treatments like brexpiprazole, suggesting a potential for reduced side effects and enhanced therapeutic efficacy in treating Parkinson's disease .

Case Study 2: Antibacterial Efficacy

In another study focusing on antibiotic resistance, researchers explored the ability of modified piperazines to inhibit bacterial efflux pumps. The results showed that compounds derived from piperazine could significantly enhance the activity of antibiotics against resistant strains such as MRSA and VRE by inhibiting the AcrAB-TolC system . This presents a promising avenue for developing new treatments for infections caused by resistant bacteria.

Properties

IUPAC Name

tert-butyl 4-butylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-6-7-14-8-10-15(11-9-14)12(16)17-13(2,3)4/h5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCMVMZWKJDRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445442
Record name Tert-butyl 4-butylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412293-87-9
Record name Tert-butyl 4-butylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from butanal and piperazine-1-carboxylic acid tert-butyl ester.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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